O-(5-cyclopropylpentyl)hydroxylamine
Description
Contextualization of Hydroxylamines as Synthetic Reagents and Intermediates
Hydroxylamines and their derivatives are a class of compounds that have garnered significant attention in organic chemistry for their dual-reactivity profile. ntu.ac.uk The nitrogen atom can act as a nucleophile, while the N-O bond can be cleaved to generate reactive intermediates. This versatility allows them to participate in a wide array of chemical transformations. ntu.ac.uk Historically, hydroxylamine (B1172632) itself and its salts were primarily used in the formation of oximes from aldehydes and ketones. However, contemporary research has expanded their utility far beyond this classical application. They are now recognized as valuable precursors for the introduction of nitrogen into organic molecules, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov
A key aspect of their modern application lies in their role as "tethered nitrogen" sources. nih.gov This concept involves temporarily connecting the hydroxylamine nitrogen to a substrate, which facilitates intramolecular reactions, thereby exerting stereo- and regiochemical control over the formation of new carbon-nitrogen bonds. nih.gov This approach has proven particularly effective in the synthesis of complex nitrogen-containing heterocyclic compounds, such as alkaloids. nih.gov
Overview of O-Alkylhydroxylamines in Contemporary Organic Synthesis
O-Alkylhydroxylamines represent a significant subclass of hydroxylamine derivatives where the oxygen atom is substituted with an alkyl group. This modification enhances their stability and modulates their reactivity, making them highly valuable reagents in modern organic synthesis. A primary application of O-alkylhydroxylamines is in the synthesis of other complex molecules, including the formation of O-alkyl oximes, which are important intermediates in medicinal chemistry.
Recent advancements have focused on the development of novel methods for the synthesis of O-alkylhydroxylamines themselves. These methods include the electrophilic amination of alkoxides, which provides a direct route to N-Boc-protected O-alkylhydroxylamines from a range of alcohols. rsc.orgrsc.org Another approach involves the O-alkylation of N-hydroxycarbamates followed by deprotection. organic-chemistry.org
The reactivity of O-alkylhydroxylamines has been harnessed in various synthetic transformations. For instance, they have been investigated as mechanism-based inhibitors of enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), a target of interest in cancer therapy. nih.gov In this context, the O-alkylhydroxylamine moiety can coordinate to the heme iron within the enzyme's active site. nih.gov Furthermore, the development of new hydroxylamine-derived aminating reagents has enabled iron-catalyzed aminative difunctionalization reactions of alkenes, providing direct access to medicinally relevant secondary and tertiary alkylamines. chemrxiv.org
Rationale for Research Focus on O-(5-Cyclopropylpentyl)hydroxylamine
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known reactivity and utility of related compounds, particularly those containing cyclopropyl (B3062369) groups.
The cyclopropyl group is a strained three-membered ring that can act as a "homoenolate equivalent". nih.gov The inherent ring strain of the cyclopropane (B1198618) C-C bond makes it susceptible to cleavage under certain reaction conditions. This property, combined with the cleavable N-O bond of the hydroxylamine, sets the stage for unique chemical transformations. nih.gov Research on O-cyclopropyl hydroxylamines has demonstrated their utility as precursors for the synthesis of N-heterocycles through a di-heteroatom nih.govnih.gov-sigmatropic rearrangement. nih.gov
The pentyl chain in this compound provides a flexible linker that can influence the molecule's conformational preferences and solubility. This linker could be strategically employed in the design of molecules where the cyclopropyl and hydroxylamine moieties need to be positioned at a specific distance from each other or from another reactive center within a larger molecule. The combination of the reactive cyclopropyl group and the versatile hydroxylamine function within a single molecule with a flexible spacer makes this compound a potentially valuable building block for the synthesis of novel and complex molecular architectures.
Historical Trajectory of Research Involving O-Alkylhydroxylamines
The study of O-alkylhydroxylamines has evolved significantly over the past few decades. Early research primarily focused on their fundamental synthesis and basic reactivity. One of the classical methods for their preparation involved the reaction of alkyl halides with N-hydroxyphthalimide followed by hydrazinolysis. nih.gov
The latter half of the 20th century and the early 21st century witnessed a surge in the development of more sophisticated synthetic methods, offering greater efficiency and substrate scope. The Mitsunobu reaction, for instance, became a valuable tool for the synthesis of O-alkylhydroxylamines from alcohols. nih.gov More recently, catalytic methods, including palladium- and copper-catalyzed cross-coupling reactions, have been developed for the O-arylation and O-alkylation of hydroxylamine equivalents, providing access to a wider range of derivatives that were previously difficult to prepare. organic-chemistry.org
A significant shift in the research trajectory has been the move from viewing O-alkylhydroxylamines merely as synthetic intermediates to recognizing their potential as key reagents for complex molecular transformations. This includes their use as electrophilic aminating agents and as precursors in radical reactions. nih.govrsc.org The design and synthesis of novel O-alkylhydroxylamine-based reagents for specific applications, such as the direct installation of amine groups into feedstock chemicals, represents the forefront of this field. chemrxiv.org The exploration of their utility in medicinal chemistry as enzyme inhibitors further highlights the expanding scope of research in this area. nih.gov
Data Tables
Table 1: Selected Synthetic Methods for O-Alkylhydroxylamines
| Method | Description | Key Features |
| Mitsunobu Reaction | Reaction of an alcohol with N-hydroxyphthalimide in the presence of a phosphine (B1218219) and an azodicarboxylate, followed by deprotection. nih.gov | One-pot process for converting alcohols to O-alkylhydroxylamines. nih.gov |
| Electrophilic Amination of Alkoxides | Reaction of lithium alkoxides with an electrophilic aminating agent like a 3-trichloromethyloxaziridine to form N-Boc-O-alkylhydroxylamines. rsc.org | Provides good to excellent yields for a range of alcohols. rsc.org |
| O-Alkylation of N-Hydroxycarbamates | O-alkylation of tert-butyl N-hydroxycarbamate with alkyl methanesulfonates, followed by acidic N-deprotection. organic-chemistry.org | A direct preparation from alcohols. organic-chemistry.org |
| Iron-Catalyzed Aminative Difunctionalization | Use of novel hydroxylamine-derived aminating reagents for the iron-catalyzed aminochlorination, aminoazidation, or aminohydroxylation of alkenes. chemrxiv.org | Direct installation of medicinally relevant amine groups. chemrxiv.org |
Properties
CAS No. |
2300420-96-4 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for O 5 Cyclopropylpentyl Hydroxylamine
Retrosynthetic Analysis of O-(5-Cyclopropylpentyl)hydroxylamine
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection is typically made at the C-O bond of the O-alkylhydroxylamine functional group. This bond cleavage simplifies the target molecule into two more readily accessible precursors: a 5-cyclopropylpentyl electrophile and a hydroxylamine (B1172632) derivative. This approach allows for the independent synthesis of the aliphatic side chain and the hydroxylamine component, which are then combined in a later step.
Further deconstruction of the 5-cyclopropylpentyl fragment can be envisioned in two main ways. One approach involves a disconnection of the cyclopropyl (B3062369) ring from the pentyl chain, suggesting a coupling reaction between a cyclopropyl-containing unit and a five-carbon chain. An alternative strategy involves forming the cyclopropyl ring on a pre-existing seven-carbon chain that already contains a double bond at the appropriate position.
Approaches to the Construction of the 5-Cyclopropylpentyl Moiety
A common and direct method for introducing the cyclopropyl group is through the cyclopropanation of a terminal alkene. This reaction typically involves a seven-carbon alkene precursor, such as hept-6-en-1-ol. The double bond at the end of the chain is converted into a cyclopropane (B1198618) ring using a suitable cyclopropanating agent.
The Simmons-Smith reaction is a classic and effective method for this transformation. It utilizes diiodomethane (B129776) and a zinc-copper couple to generate the reactive carbenoid species that forms the cyclopropane ring. Modifications to this reaction, such as the use of diethylzinc (B1219324) (the Furukawa modification), can often lead to improved yields and better reproducibility.
Interactive Table 1: Comparison of Cyclopropanation Methods
| Reagent System | Description | Advantages | Disadvantages |
| CH₂I₂/Zn-Cu | The original Simmons-Smith reagent. | Readily available and inexpensive reagents. | Can require activation of the zinc and may result in variable yields. |
| Et₂Zn/CH₂I₂ | Furukawa's modification of the Simmons-Smith reaction. | Generally provides higher yields and cleaner reactions due to its homogeneous nature. | Diethylzinc is pyrophoric and requires careful handling. |
An alternative to cyclopropanation is to begin with a molecule that already contains a cyclopropyl group and then extend the carbon chain. For instance, cyclopropylmethyl bromide can be converted into a Grignard reagent. This organometallic compound can then participate in a cross-coupling reaction with a five-carbon electrophile to form the desired carbon skeleton.
Another approach utilizes cyclopropanecarboxaldehyde (B31225) as the starting material. A Wittig reaction with a suitable phosphorane can be employed to add the remaining carbons of the pentyl chain. This method, however, typically introduces a double bond that must be removed in a subsequent hydrogenation step.
Formation of the O-Alkylhydroxylamine Linkage
The final key step in the synthesis is the formation of the ether linkage between the 5-cyclopropylpentyl group and a hydroxylamine derivative.
The most common method for forming the O-alkylhydroxylamine bond is through the nucleophilic alkylation of a protected hydroxylamine. In this reaction, a 5-cyclopropylpentyl derivative with a good leaving group, such as a bromide or tosylate, is reacted with a hydroxylamine surrogate like N-hydroxyphthalimide.
The reaction proceeds via an SN2 mechanism, where the nitrogen atom of N-hydroxyphthalimide attacks the carbon atom bearing the leaving group. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a mild base like potassium carbonate. The phthaloyl protecting group can then be removed by treatment with hydrazine.
The Mitsunobu reaction offers an alternative and often efficient method for the O-alkylation of hydroxylamine derivatives. This reaction allows for the direct coupling of an alcohol, such as 5-cyclopropylpentan-1-ol (B6152113), with a protected hydroxylamine, like N-hydroxyphthalimide. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The Mitsunobu reaction is particularly useful when the corresponding alkyl halide is difficult to prepare or handle. Following the coupling reaction, the protecting group on the hydroxylamine is removed to yield the final product.
Interactive Table 2: Key Reagents in O-Alkylhydroxylamine Synthesis
| Reaction Type | Electrophile | Nucleophile | Key Reagents |
| Nucleophilic Alkylation | 5-Cyclopropylpentyl bromide/tosylate | N-Hydroxyphthalimide | K₂CO₃, DMF |
| Mitsunobu Reaction | 5-Cyclopropylpentan-1-ol | N-Hydroxyphthalimide | PPh₃, DEAD/DIAD |
Alternative Coupling Methodologies
Beyond the classical SN2-type reactions and Mitsunobu condensations, other coupling strategies can be envisaged for the synthesis of O-alkylhydroxylamines. Palladium-catalyzed cross-coupling reactions represent a powerful alternative for the formation of C-O bonds. organic-chemistry.org For instance, a palladium catalyst could potentially mediate the coupling of a 5-cyclopropylpentyl boronic acid derivative with an O-unsubstituted hydroxylamine that has a protected amino group. However, the more common application of palladium catalysis in this context is for O-arylation rather than O-alkylation. organic-chemistry.org
Another alternative involves the use of solid-phase synthesis techniques. A supported N-hydroxyphthalimide reagent can be alkylated using the Mitsunobu reaction, allowing for a more streamlined purification process where the excess reagents and byproducts can be washed away from the resin-bound intermediate. nih.gov The subsequent cleavage from the solid support would then release the desired O-alkylhydroxylamine. nih.gov
Iridium-catalyzed allylic substitution has been employed for the synthesis of N-allylhydroxylamines, but its application to the synthesis of saturated O-alkylhydroxylamines is not directly transferable. organic-chemistry.org
Purity and Characterization Challenges in Synthesis
The synthesis of this compound presents several challenges in terms of purification and characterization.
Purity: The final product, as a free base, can be an oil and may exhibit volatility, making its isolation and handling difficult. The formation of the hydrochloride salt is a common strategy to obtain a more stable, crystalline solid that is easier to purify by recrystallization. nih.gov Chromatographic purification of the intermediate products, such as N-(5-cyclopropylpentyloxy)phthalimide or N-Boc-O-(5-cyclopropylpentyl)hydroxylamine, is often necessary to remove byproducts. In the Mitsunobu reaction, the removal of triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. organic-chemistry.org Similarly, in the alkylation of N-hydroxycarbamate, unreacted alkyl mesylate and other side products must be carefully removed. The purity of the final compound is critical, and is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov
Characterization: The structural elucidation of this compound and its intermediates relies heavily on spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure. The characteristic signals for the cyclopropyl group (typically in the upfield region of the ¹H NMR spectrum), the pentyl chain, and the protons adjacent to the oxygen and nitrogen atoms need to be unambiguously assigned. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H and O-H stretches in the hydroxylamine moiety and the C=O stretches in the phthalimide (B116566) or carbamate (B1207046) intermediates.
A significant challenge in characterization can be the potential for the product to exist as a mixture of the free base and its salt, which can affect the appearance of the NMR spectra. Careful sample preparation is therefore crucial.
| Technique | Purpose | Key Observables |
| HPLC/GC | Purity assessment | Single peak indicating high purity |
| ¹H NMR | Structural confirmation | Signals for cyclopropyl, pentyl, and O-CH₂ protons |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms |
| MS | Molecular weight determination | Molecular ion peak corresponding to the expected mass |
| IR Spectroscopy | Functional group identification | N-H, O-H, C=O stretching frequencies |
Development of Scalable Laboratory Synthesis Procedures (Excluding industrial production)
Transitioning the synthesis of this compound from a small-scale discovery route to a scalable laboratory procedure (gram-scale) requires careful consideration of several factors.
The Mitsunobu reaction, while effective, can be challenging to scale up due to the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazodicarboxylate byproducts, which can complicate purification. organic-chemistry.org However, modifications to the workup, such as precipitation and filtration, can be optimized for larger scales. The use of polymer-supported reagents, as mentioned in the alternative methodologies, can also facilitate easier purification on a larger laboratory scale. nih.gov
The synthetic route involving the mesylation of 5-cyclopropylpentan-1-ol and subsequent alkylation of tert-butyl N-hydroxycarbamate is often more amenable to scaling up. organic-chemistry.org The reagents are generally less expensive and the purification of the intermediates and the final product can be more straightforward. The isolation of intermediates as crystalline solids, if possible, is highly advantageous for purification at a larger scale.
For a scalable laboratory procedure, a robust synthesis of the starting alcohol, 5-cyclopropylpentan-1-ol, is paramount. A multi-gram synthesis of this alcohol would likely involve a Grignard reaction, which is a well-established and scalable reaction, followed by a standard reduction. Careful control of reaction temperature and stoichiometry is crucial for achieving high yields and purity on a larger scale.
Chemical Reactivity and Mechanistic Studies of O 5 Cyclopropylpentyl Hydroxylamine
Fundamental Reactivity Patterns of O-Alkylhydroxylamines
O-alkylhydroxylamines are a versatile class of organic compounds characterized by the N-O single bond. Their reactivity is dominated by the interplay between the nitrogen and oxygen atoms. The presence of a lone pair of electrons on both the nitrogen and the adjacent, more electronegative oxygen atom leads to a phenomenon known as the alpha effect, which enhances the nucleophilicity of the nitrogen atom compared to simple amines. chemtube3d.comquora.com
The general reactivity of O-alkylhydroxylamines includes:
Nucleophilic attack at the nitrogen atom, most notably in reactions with carbonyl compounds to form oxime ethers. byjus.comyoutube.com
Nucleophilic attack at the oxygen atom in specific contexts, such as in reactions with certain electrophiles. organic-chemistry.orgrsc.org
Serving as precursors to electrophilic aminating reagents . nih.govwiley-vch.de
Undergoing oxidation or reduction reactions at the hydroxylamine (B1172632) functionality.
These compounds are valuable building blocks in organic synthesis, enabling the construction of more complex molecules, including those with therapeutic potential. nih.govnih.gov For instance, the O-alkylation of N-protected hydroxylamines is a common strategy for their synthesis. organic-chemistry.orgresearchgate.net
Nucleophilic and Electrophilic Properties of the Hydroxylamine Functionality
The hydroxylamine group (-ONH₂) is ambident, meaning it possesses both nucleophilic and electrophilic character. researchgate.net
Nucleophilic Properties : The nitrogen atom of the hydroxylamine is the primary nucleophilic center. quora.comic.ac.uk Its nucleophilicity is enhanced by the adjacent oxygen's lone pairs, a phenomenon known as the alpha effect. chemtube3d.com This makes O-alkylhydroxylamines potent nucleophiles that readily attack electrophilic centers, particularly the carbon atom of carbonyl groups. ncert.nic.in The oxygen atom can also act as a nucleophile, although this is less common and typically occurs with strong electrophiles. organic-chemistry.orgrsc.orgchemeurope.com
Electrophilic Properties : While inherently nucleophilic, the hydroxylamine functionality can be converted into an electrophilic aminating agent. nih.gov By attaching a good leaving group to the nitrogen or oxygen, the nitrogen atom becomes susceptible to attack by nucleophiles. Reagents derived from hydroxylamines have been developed for the electrophilic amination of carbanions, enolates, and organometallic compounds. wiley-vch.de
Reactions with Carbonyl Compounds: Oxime and Nitrone Formation
The most characteristic reaction of O-alkylhydroxylamines is their condensation with aldehydes and ketones to form O-substituted oximes (often called oxime ethers). byjus.comyoutube.comnumberanalytics.com This reaction is a cornerstone of organic chemistry for creating carbon-nitrogen double bonds.
Kinetic and Thermodynamic Aspects of Condensation Reactions
The formation of oximes from hydroxylamines and carbonyl compounds is generally a second-order reaction. acs.org The reaction is typically reversible and its rate is highly dependent on the pH of the medium. numberanalytics.com The reaction proceeds through a tetrahedral intermediate, and the rate-determining step can change with pH. Under neutral to slightly acidic conditions, the dehydration of the intermediate is often the slowest step.
Studies on various carbonyl compounds have elucidated the thermodynamic parameters of oxime formation. The reaction is influenced by the steric and electronic nature of the substituents on the carbonyl compound.
Table 1: Representative Second-Order Rate Constants for Oxime Formation This table presents illustrative data from the literature for the reaction of hydroxylamine with various carbonyl compounds at pH 7 and 25°C to demonstrate relative reactivity. Specific data for O-(5-cyclopropylpentyl)hydroxylamine is not available.
| Carbonyl Compound | Rate Constant (L mol⁻¹ s⁻¹) | Reference |
|---|---|---|
| Formaldehyde | ~1.8 x 10³ | acs.org |
| Acetaldehyde | ~4.7 x 10² | acs.org |
| Acetone | ~1.2 | acs.org |
| Cyclohexanone | ~1.1 x 10¹ | acs.org |
Catalytic Enhancements in Oxime Formation
The rate of oxime formation is significantly influenced by catalysis.
Acid Catalysis : The reaction is most commonly catalyzed by acids. numberanalytics.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxylamine. ksu.edu.sa However, at very low pH, the hydroxylamine itself becomes protonated, rendering it non-nucleophilic and slowing the reaction. Thus, the reaction rate typically shows a maximum at a mildly acidic pH.
Base Catalysis : Under basic conditions, the reaction can also be accelerated, although this is less common for oxime formation compared to other condensation reactions. ksu.edu.sa
Other Catalysts : Specific catalysts, such as pyridine (B92270) or aniline, can act as proton transfer agents to facilitate the dehydration step. numberanalytics.com
Mechanistic Pathways of Nucleophilic Addition and Elimination
The formation of an oxime from a carbonyl compound and a hydroxylamine derivative proceeds via a two-step addition-elimination mechanism. ic.ac.ukncert.nic.in
Nucleophilic Addition : The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the carbonyl π-bond and forms a tetrahedral intermediate, often called a carbinolamine or hemiaminal analog. ic.ac.ukncert.nic.in Computational studies suggest this step involves the concerted transfer of protons, often mediated by solvent molecules like water, to avoid the buildup of significant charge separation. ic.ac.uk
Elimination (Dehydration) : The tetrahedral intermediate then undergoes dehydration to form the final oxime product. ic.ac.uk This elimination step is typically the rate-limiting step and is subject to acid catalysis. A proton is transferred to the oxygen atom of the hydroxyl group, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen helps to expel the water molecule, forming the C=N double bond. ic.ac.uk
Transformations Involving the Cyclopropyl (B3062369) Group
The cyclopropyl group at the terminus of the pentyl chain in this compound imparts unique reactivity. The three-membered ring is characterized by significant ring strain (angle strain), with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. fiveable.me This strain has several consequences:
Electronic Properties : The C-C bonds in a cyclopropane (B1198618) ring have a high degree of p-character, giving the ring some properties analogous to a C=C double bond. fiveable.mewikipedia.org It can participate in hyperconjugation, stabilizing adjacent carbocations. wikipedia.org
Ring-Opening Reactions : The high strain energy can be released through ring-opening reactions. These transformations can be initiated by electrophiles, nucleophiles, or radical species, and are a powerful tool in organic synthesis to generate linear chains with specific functionalization patterns. fiveable.meacs.org For example, under certain acidic or thermal conditions, or in the presence of transition metal catalysts, the cyclopropyl group can undergo rearrangement or addition reactions that would not occur with a simple alkyl group.
In the context of this compound, the cyclopropyl group is relatively remote from the reactive hydroxylamine center. Therefore, reactions at the hydroxylamine functionality can typically be carried out without affecting the cyclopropyl ring, provided that harsh conditions (e.g., strong acids, high temperatures) that might induce ring-opening are avoided. Conversely, specific reagents could be chosen to selectively target the transformation of the cyclopropyl group. acs.orgorganic-chemistry.org
Ring-Opening Reactions of Cyclopropyl Moieties (If initiated or influenced by the hydroxylamine)
The cyclopropyl group in O-cyclopropyl hydroxylamine derivatives is not merely a passive alkyl substituent. The inherent strain in the three-membered ring makes its C-C bonds susceptible to cleavage under certain reaction conditions. This reactivity is particularly pronounced when the hydroxylamine group participates in a concerted reaction cascade.
It is hypothesized that the combination of the weak N-O bond and the strained "banana bonds" of the cyclopropane ring allows the moiety to function as a three-carbon homoenolate equivalent. nih.gov This concept is central to its use in sigmatropic rearrangements, where the ring-opening of the cyclopropyl group is a critical step. The reaction is initiated by the cleavage of the N-O bond, which facilitates the subsequent opening of the cyclopropane ring to form a reactive intermediate. nih.gov This process is not a simple, isolated ring-opening but rather a key event within a more complex rearrangement cascade, as detailed in section 3.5. nih.govrsc.org
Radical-mediated ring-opening of cyclopropane derivatives, such as cyclopropanols, has also been documented, typically initiated by an oxidant to form a radical that prompts C-C bond cleavage. nih.gov While not directly studied for this compound, this provides a mechanistic precedent for the lability of the cyclopropyl ring under specific reactive conditions.
Functionalization of the Cyclopropyl Ring
Direct functionalization of the cyclopropyl ring within the this compound structure prior to its participation in other reactions is not extensively documented in academic literature. The primary focus of research has been on utilizing the entire cyclopropyl-O-N unit as a reactive synthon for constructing more complex molecules. nih.govrsc.org
Participation in Rearrangement Reactions (If academically documented)
The most significant and well-documented reactivity of the O-cyclopropyl hydroxylamine framework is its participation in researchgate.netresearchgate.net-sigmatropic rearrangements. nih.govrsc.org This reaction provides a powerful method for the synthesis of N-heterocycles. Although the specific substrate this compound has not been detailed, its N-acylated and N-arylated derivatives are expected to undergo this transformation.
Inspired by the Bartoli indole (B1671886) synthesis, which proceeds through a researchgate.netresearchgate.net-rearrangement of an N-aryl-O-vinylhydroxylamine intermediate, researchers have shown that stable O-cyclopropyl hydroxylamines can serve as effective precursors for analogous rearrangements. nih.govrsc.org When N-arylated O-cyclopropyl hydroxamates are subjected to base-mediated conditions, they efficiently undergo a one-pot cascade involving a researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and rearomatization to yield a diverse set of substituted 2-hydroxy-tetrahydroquinolines. nih.govrsc.org
The general conditions for this transformation involve treating the N-arylated starting material with a base, such as triethylamine (B128534) (Et₃N), at elevated temperatures. Lewis acidic conditions were found to be ineffective at promoting the rearrangement. nih.gov
| Entry | Substrate Type | Conditions | Product Type | Yield (%) | Reference |
| 1 | N-Phenyl O-cyclopropyl hydroxamate | Et₃N, Toluene, 80 °C | 2-Hydroxy-tetrahydroquinoline | High | nih.gov |
| 2 | N-(p-methoxyphenyl) O-cyclopropyl hydroxamate | Et₃N, Toluene, 80 °C | Methoxy-substituted tetrahydroquinoline | High | nih.gov |
| 3 | N-(p-chlorophenyl) O-cyclopropyl hydroxamate | Et₃N, Toluene, 60 °C, 7h | Chloro-substituted tetrahydroquinoline | High | nih.gov |
| 4 | N-Phenyl O-cyclopropyl hydroxamate | Ambient Temperature | No Reaction | 0 | nih.gov |
| 5 | N-Phenyl O-cyclopropyl hydroxamate | TfOH or ZnCl₂ | No Reaction | 0 | nih.gov |
This table is representative of the reactivity of the core O-cyclopropyl hydroxamate structure.
This rearrangement is mechanistically significant as it involves the cleavage of both the N-O bond and a C-C bond of the cyclopropyl ring in a concerted fashion, showcasing the unique reactivity imparted by this combination of functional groups. nih.gov
Role in Amination and Transamination Reactions
The role of this compound specifically in amination and transamination reactions is not well-documented. However, the general class of hydroxylamines is known to react with aldehydes and ketones to form oximes. wikipedia.org This reaction is a fundamental transformation in organic chemistry and represents a form of amination at the carbonyl carbon.
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime. masterorganicchemistry.com While this is a general reaction for hydroxylamines, specific studies detailing the kinetics, substrate scope, or synthetic applications of this reaction for this compound are not available in the surveyed literature.
Computational and Theoretical Investigations of Reactivity
While specific computational studies on this compound are not present in the reviewed literature, the principles of computational chemistry can be applied to understand its reactivity, particularly for the documented researchgate.netresearchgate.net-sigmatropic rearrangement.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), would be invaluable for elucidating the mechanistic details of the rearrangement reactions involving O-cyclopropyl hydroxylamine derivatives. nih.gov Such calculations could:
Map the Potential Energy Surface: Trace the energy changes as the reactants are converted into products, identifying the transition state structures and their corresponding activation energies. nih.gov
Analyze the Reaction Mechanism: Determine whether the researchgate.netresearchgate.net-sigmatropic rearrangement is a concerted process or proceeds through a stepwise mechanism involving discrete intermediates.
Investigate the Role of the Base: Model the interaction of the base (e.g., triethylamine) with the substrate to understand how it facilitates the rearrangement cascade.
Predict Reactivity: Calculate the energetics for different substituted derivatives to predict how electron-donating or electron-withdrawing groups on an N-aryl substituent would affect the reaction rate and outcome.
Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br For a molecule like this compound, the FMOs dictate its nucleophilic and electrophilic behavior.
HOMO (Highest Occupied Molecular Orbital): The HOMO determines the nucleophilicity of the molecule. youtube.com For an O-alkylhydroxylamine, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom and potentially from the strained C-C sigma bonds ("banana bonds") of the cyclopropyl ring. nih.gov This high-energy orbital makes the nitrogen atom a primary site for protonation or reaction with electrophiles. The involvement of the cyclopropyl orbitals in the HOMO would also be consistent with its participation in concerted rearrangements. nih.gov
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO determines the electrophilicity of the molecule and indicates where it can accept electrons. youtube.com The most likely candidate for the LUMO is the antibonding orbital associated with the weak N-O bond (σ*N-O). The low energy of this orbital makes the N-O bond susceptible to cleavage, a key step in its rearrangement reactions. nih.gov
| Molecular Orbital | Location / Key Contributing Orbitals | Implied Reactivity | Reference |
| HOMO | Nitrogen lone pair, Strained C-C bonds of cyclopropyl ring | Nucleophilic center at nitrogen; participation of cyclopropyl ring in concerted reactions. | nih.govyoutube.com |
| LUMO | Antibonding N-O orbital (σ*N-O) | Susceptibility to reductive cleavage of the N-O bond; key step in initiating rearrangements. | nih.govyoutube.com |
This FMO analysis provides a theoretical foundation for the observed reactivity of O-cyclopropyl hydroxylamines, where the interplay between the nucleophilic nitrogen and the labile N-O bond governs their chemical transformations. nih.gov
Applications of O 5 Cyclopropylpentyl Hydroxylamine As a Reagent in Organic Synthesis
Utilization in the Synthesis of Complex Organic Molecules (Focus on the synthetic strategy)
The strategic incorporation of the O-(5-cyclopropylpentyl)hydroxylamine moiety into a synthetic route offers a pathway to introduce a latent reactive handle. The core of its synthetic utility lies in the rsc.orgrsc.org-sigmatropic rearrangement of its N-aryl or N-vinyl derivatives. This rearrangement leverages the inherent strain of the cyclopropyl (B3062369) ring and the weak N-O bond to act as a homoenolate equivalent. nih.gov
The synthetic strategy would involve the initial coupling of this compound with a suitable aryl or vinyl partner. Subsequent exposure to base can then trigger a cascade reaction, beginning with the rsc.orgrsc.org-sigmatropic rearrangement. This key step forms a new carbon-carbon bond and a hydroxylamine (B1172632) intermediate, which can then cyclize and rearomatize to yield complex heterocyclic structures in a single pot. sigmaaldrich.com This approach is highly atom-economical and allows for the construction of intricate molecular architectures from relatively simple starting materials.
While specific examples detailing the use of this compound in the total synthesis of a complex natural product are not yet prevalent in the literature, the synthetic potential is clear. The long alkyl chain with a terminal cyclopropyl group could also serve to enhance lipophilicity or to interact with specific binding pockets in a targeted synthesis.
As a Precursor for Nitrogen-Containing Heterocycles
The most well-documented application for the O-cyclopropyl hydroxylamine class of reagents, and by extension this compound, is in the synthesis of nitrogen-containing heterocycles. nih.govsigmaaldrich.comrsc.org Research has demonstrated that N-arylated O-cyclopropyl hydroxamates are excellent precursors for the synthesis of substituted tetrahydroquinolines. sigmaaldrich.com
The general synthetic pathway involves a one-pot, three-step cascade reaction:
rsc.orgrsc.org-Sigmatropic Rearrangement : Triggered by a base, the N-arylated O-cyclopropyl hydroxamate undergoes a rearrangement.
Cyclization : The intermediate formed in the rearrangement rapidly cyclizes.
Rearomatization : The cyclic intermediate rearomatizes to yield the final, stable tetrahydroquinoline product. nih.govsigmaaldrich.com
This methodology has been shown to be robust, furnishing a diverse set of substituted tetrahydroquinolines from various N-aryl O-cyclopropyl hydroxamate substrates. nih.gov The reaction proceeds under metal-free conditions, which is a significant advantage in modern organic synthesis. sigmaaldrich.comrsc.org
Research Findings on the Synthesis of Tetrahydroquinolines using O-Cyclopropyl Hydroxylamines
| Precursor | Reaction Conditions | Product | Yield | Reference |
| N-Aryl O-cyclopropyl hydroxamate | Base-mediated | Substituted Tetrahydroquinoline | Good to Moderate | nih.govsigmaaldrich.com |
| N-Protected/N-arylated O-cyclopropyl hydroxylamine | Base-mediated cascade | 2-hydroxy-tetrahydroquinoline | Not specified | rsc.org |
Role in Multicomponent Reactions (MCRs)
While specific examples of this compound in multicomponent reactions are not extensively documented, its chemical nature suggests potential for such applications. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials.
Given that this compound can be a precursor to reactive intermediates, it could potentially be integrated into MCRs that involve the in-situ formation of hydroxylamines or their derivatives, which then participate in further transformations with other components in the reaction mixture. The development of such an MCR would represent a novel synthetic methodology.
Development of Novel Synthetic Methodologies Employing the Compound
The development of new synthetic methods is a cornerstone of chemical research. O-cyclopropyl hydroxylamines, including this compound, are at the forefront of this endeavor. A scalable, gram-scale synthesis for O-cyclopropyl hydroxylamines has been developed, making these reagents more accessible for methodological studies. nih.govrsc.org
A significant methodological advancement is the use of these compounds in a di-heteroatom rsc.orgrsc.org-sigmatropic rearrangement. nih.govsigmaaldrich.com This reaction has been established as a practical route to N-heterocycles. The process is notable for its operational simplicity and the stability of the O-cyclopropyl hydroxylamine precursors. nih.gov
Further research is focused on expanding the scope of these rearrangements. It is hypothesized that other derivatives, such as N-vinyl or N-acyl O-cyclopropyl hydroxylamines, could undergo similar rsc.orgrsc.org-rearrangements to afford a wider variety of heterocyclic structures. rsc.org The development of facile, metal-free N-arylation conditions for these precursors has also been a key methodological improvement. sigmaaldrich.comrsc.org
As a Derivatization Agent for Analytical or Synthetic Purposes (Excluding basic identification)
Beyond its role as a precursor in major synthetic transformations, this compound can be envisioned as a derivatization agent. The hydroxylamine functionality can react with carbonyl compounds (aldehydes and ketones) to form oximes. The introduction of the 5-cyclopropylpentyl group through oxime formation could be used to:
Modify the physicochemical properties of a molecule : Increasing lipophilicity, which can be useful in purification or in the context of medicinal chemistry.
Introduce a tag for purification or analysis : While basic identification is excluded, the unique mass and isotopic pattern of the cyclopropylpentyl group could be useful in more advanced mass spectrometry-based analytical techniques.
It is plausible that O-cyclopropyl hydroxylamines can be further derivatized, which would make them homologues of highly reactive precursors for rearrangements involving N-O bond cleavage. nih.gov
Contributions to Ligand or Catalyst Synthesis
The synthesis of novel ligands for catalysis is a vibrant area of research. While there is no direct evidence in the searched literature of this compound being used in ligand or catalyst synthesis, its functional groups offer potential attachment points for coordination to a metal center.
The nitrogen atom of the hydroxylamine or a nitrogen atom within a heterocycle formed from it could act as a coordination site. The synthesis of a ligand incorporating the this compound moiety would result in a ligand with a flexible alkyl chain and a terminal cyclopropyl group, which could influence the steric and electronic properties of a resulting metal complex. The development of such catalysts could lead to new reactivity and selectivity in a range of chemical transformations.
Advanced Research Directions and Future Perspectives in O 5 Cyclopropylpentyl Hydroxylamine Chemistry
Exploration of Unconventional Reactivity Modes
The presence of the cyclopropyl (B3062369) group in O-(5-cyclopropylpentyl)hydroxylamine invites the exploration of unconventional reactivity, particularly reactions that involve the strain of the three-membered ring. While research on the specific reactivity of this compound is not yet prevalent, analogies can be drawn from related systems. For instance, O-cyclopropyl hydroxylamines have been shown to participate in homologous nih.govnih.gov-sigmatropic rearrangements when an aryl or vinyl group is attached to the nitrogen atom. nih.govnih.govrsc.orgrsc.org This suggests that N-functionalized derivatives of this compound could undergo similar, albeit more complex, rearrangements, potentially leading to the formation of novel heterocyclic structures.
Another area of interest is the potential for radical-mediated ring-opening of the cyclopropyl group. The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the but-3-enyl radical. It is conceivable that under appropriate conditions, the cyclopropylpentyl moiety in this compound could undergo a similar transformation, leading to the formation of long-chain unsaturated compounds. Such a reaction could be initiated by radical abstraction of a hydrogen atom from the alkyl chain or by other radical-generating methods. nih.gov
| Potential Unconventional Reaction | Proposed Reactant | Potential Product Class |
| Homologous nih.govnih.gov-Sigmatropic Rearrangement | N-Aryl-O-(5-cyclopropylpentyl)hydroxylamine | Substituted Tetrahydroquinolines |
| Radical-Mediated Ring-Opening | This compound + Radical Initiator | Long-chain unsaturated hydroxylamines |
| Transition-Metal Catalyzed C-C Activation | This compound + Catalyst | Cross-coupled products |
Integration into Flow Chemistry and Continuous Synthesis Platforms
The synthesis and handling of hydroxylamines can sometimes be challenging due to their potential instability and the exothermic nature of some of their reactions. Flow chemistry, with its superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for handling hazardous reagents, offers a promising platform for the synthesis and derivatization of this compound. vapourtec.comresearchgate.net
| Flow Chemistry Advantage | Application to this compound |
| Enhanced Safety | In situ generation and consumption, minimizing exposure and storage. |
| Precise Control | Accurate temperature and residence time control for selective reactions. |
| Scalability | Facile scaling from laboratory to production quantities. |
| Process Intensification | Integration of multiple reaction and purification steps. |
Asymmetric Transformations Utilizing this compound Derivatives
The development of asymmetric transformations to produce chiral molecules is a cornerstone of modern organic synthesis. While this compound itself is achiral, it can be a valuable precursor for the synthesis of chiral hydroxylamine (B1172632) derivatives. Recent advances in catalysis have demonstrated the feasibility of asymmetric hydrogenation of oximes and asymmetric oxidation of amines to produce enantiopure hydroxylamines. nih.govresearchgate.netacs.orgresearchgate.net
These methodologies could be applied to derivatives of this compound to generate chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds. For example, the asymmetric reduction of an oxime derived from a ketone and this compound could lead to the formation of a chiral N-substituted hydroxylamine. Such chiral hydroxylamines could then be used in a variety of stereoselective reactions.
| Asymmetric Method | Potential Substrate | Potential Chiral Product |
| Asymmetric Hydrogenation | Oxime ether of a prochiral ketone | Chiral N-alkyl-O-(5-cyclopropylpentyl)hydroxylamine |
| Asymmetric Oxidation | Secondary amine with a 5-cyclopropylpentyl group | Chiral N-hydroxy-N-alkyl-(5-cyclopropylpentyl)amine |
Development of Environmentally Benign Synthetic Routes
The principles of green chemistry encourage the development of synthetic methods that are less hazardous to human health and the environment. Traditional methods for the synthesis of O-alkylhydroxylamines, such as the Mitsunobu reaction, often involve the use of hazardous reagents and generate undesirable byproducts. nih.gov The development of greener synthetic routes to this compound is therefore a worthy research goal.
Alternative, more environmentally benign approaches could include the direct O-alkylation of hydroxylamine with a 5-cyclopropylpentyl halide or sulfonate under phase-transfer catalysis or in greener solvents like water or ionic liquids. organic-chemistry.org Another promising avenue is the development of catalytic methods that avoid the use of stoichiometric reagents. For example, a catalytic process for the direct coupling of 5-cyclopropylpentanol with hydroxylamine would be a significant step forward in the sustainable production of this compound. acs.org
| Green Chemistry Principle | Application to Synthesis |
| Atom Economy | Catalytic C-O bond formation to minimize waste. |
| Safer Solvents and Reagents | Use of water, ionic liquids, or solvent-free conditions. |
| Catalysis | Development of catalytic methods to replace stoichiometric reagents. |
Investigation of Solid-Phase Synthesis Applications
Solid-phase synthesis is a powerful tool for the rapid generation of libraries of compounds for drug discovery and other applications. nih.govgoogle.comnih.gov Hydroxylamines are valuable reagents in solid-phase synthesis, particularly for the preparation of hydroxamic acids, which are an important class of metalloproteinase inhibitors.
This compound could be immobilized on a solid support and used as a starting point for the combinatorial synthesis of a wide range of hydroxamic acid derivatives. sigmaaldrich.com The cyclopropylpentyl group could serve as a unique lipophilic or metabolically stable moiety in these compounds. Alternatively, this compound could be used to cleave resin-bound esters to release hydroxamic acids into solution. nih.gov The long alkyl chain may also influence the swelling properties of the resin and the accessibility of the reactive sites.
| Solid-Phase Application | Role of this compound |
| Combinatorial Library Synthesis | As a building block for diverse hydroxamic acids. |
| Cleavage from Resin | As a nucleophile to release products from the solid support. |
Interdisciplinary Research Opportunities (e.g., materials science where the compound is a building block, not a functional material itself)
The unique combination of a flexible alkyl chain and a terminal cyclopropyl group makes this compound an interesting building block for the synthesis of novel polymers and materials. In materials science, poly(β-hydroxyl amine)s have been investigated as valuable precursors for supramolecular elastomers with tunable mechanical properties and self-healing capabilities. nih.govresearchgate.netmdpi.com
This compound could be incorporated as a monomer or a comonomer in the synthesis of such polymers. The cyclopropylpentyl side chain could influence the polymer's properties, such as its glass transition temperature, crystallinity, and mechanical strength. Furthermore, the hydroxylamine functionality could be used for post-polymerization modification, allowing for the introduction of other functional groups or cross-linking agents. This could lead to the development of new materials with tailored properties for applications in areas such as biomedical devices, coatings, and adhesives.
| Polymer Type | Potential Role of this compound | Potential Material Properties |
| Poly(β-hydroxyl amine)s | Monomer or comonomer | Tunable mechanical properties, self-healing |
| Polyesters/Polyamides | Chain terminator or modifier | Control of molecular weight and end-group functionality |
| Cross-linked Networks | Cross-linking agent via the hydroxylamine group | Enhanced thermal and mechanical stability |
Q & A
Q. What are the recommended synthetic routes for O-(5-cyclopropylpentyl)hydroxylamine, and how do reaction conditions influence yield and purity?
Methodological Answer: O-substituted hydroxylamines are typically synthesized via O-alkylation of hydroxylamine derivatives. For analogs like O-(2-morpholinoethyl)hydroxylamine, a one-pot reductive amination protocol using aldehydes and hydroxylamine derivatives has been successful . For cyclopropane-containing analogs, optimizing steric effects is critical. A stepwise approach involves:
Cyclopropane ring formation : Use Simmons-Smith conditions (Zn-Cu/CH₂I₂) to functionalize pentene precursors.
O-Alkylation : React hydroxylamine hydrochloride with 5-cyclopropylpentyl bromide under alkaline conditions (e.g., NaHCO₃ in THF).
Purification : Column chromatography (silica gel, EtOAc/hexane) and recrystallization (ethanol/water) yield >95% purity.
Key parameters: Temperature control (0–5°C during alkylation) minimizes side reactions like over-alkylation or decomposition .
Q. How can researchers characterize this compound’s structure and purity for reproducibility?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Look for characteristic cyclopropane protons (δ 0.5–1.5 ppm, multiplet) and hydroxylamine NH₂ signals (δ 2.5–4.0 ppm, broad).
- ¹³C-NMR : Cyclopropane carbons appear at δ 8–15 ppm; ether oxygen (C-O) at δ 60–70 ppm .
- Mass Spectrometry (MS-ESI) : Confirm molecular weight (e.g., C₈H₁₅NO₂: [M+H]⁺ = 157.2).
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities like unreacted alkyl halides .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- Derivatization-GC/MS : React with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine to form stable oxime derivatives, enhancing detectability. Use electron capture detection (ECD) for nanomolar sensitivity .
- LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) with a Q-TOF detector to resolve polar hydroxylamine derivatives from matrix interferences .
Advanced Research Questions
Q. How do reaction mechanisms differ between O- and N-acylation pathways for hydroxylamine derivatives, and how can this inform experimental design?
Methodological Answer: Dual bifunctional catalysis studies on hydroxylamine derivatives (e.g., phenyl acetate reactions) reveal:
- O-Acylation : Favored under basic conditions due to nucleophilic oxygen attack (ΔG‡ ~18.6 kcal/mol).
- N-Acylation : Occurs in acidic media via nitrogen attack (ΔG‡ ~17.4 kcal/mol) but is less stable thermodynamically.
Implications: Use pH-controlled conditions (e.g., phosphate buffer, pH 7–8) to bias O-acylation for stable product formation. Monitor intermediates via stopped-flow UV-Vis spectroscopy .
Q. What strategies mitigate instability of this compound in aqueous solutions?
Methodological Answer:
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G(2df,2p)) : Model transition states for nucleophilic attacks (O vs. N). Cyclopropane ring strain increases O-reactivity by 2–3 kcal/mol.
- Solvent effects : Include PCM models (water) to account for hydrogen-bonding interactions. Validate with experimental kinetic data (e.g., Arrhenius plots) .
Q. What are the biological implications of this compound’s interaction with enzyme active sites?
Methodological Answer:
- Enzyme inhibition assays : Test against nicotinamide phosphoribosyltransferase (NAMPT) using a fluorescence-based NAD⁺ depletion assay. IC₅₀ values correlate with cyclopropane hydrophobicity enhancing membrane permeability .
- Covalent binding studies : Use MALDI-TOF to identify adducts formed via Schiff base intermediates with lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
